2-{[(4-Chlorophenyl)amino]methyl}-6-(prop-2-en-1-yl)phenol
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Overview
Description
2-{[(4-Chlorophenyl)amino]methyl}-6-(prop-2-en-1-yl)phenol is an organic compound that features a phenol group substituted with a 4-chlorophenylamino group and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenyl)amino]methyl}-6-(prop-2-en-1-yl)phenol typically involves a multi-step process. One common method includes the reaction of 4-chloroaniline with formaldehyde and a phenol derivative under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)amino]methyl}-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[(4-Chlorophenyl)amino]methyl}-6-(prop-2-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)amino]methyl}-6-(prop-2-en-1-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The pathways involved include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Shares the 4-chlorophenyl group but lacks the phenol and prop-2-en-1-yl groups.
Phenol: Contains the phenol group but lacks the 4-chlorophenylamino and prop-2-en-1-yl groups.
Allylphenol: Contains the prop-2-en-1-yl group but lacks the 4-chlorophenylamino group.
Uniqueness
2-{[(4-Chlorophenyl)amino]methyl}-6-(prop-2-en-1-yl)phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-[(4-chloroanilino)methyl]-6-prop-2-enylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-2-4-12-5-3-6-13(16(12)19)11-18-15-9-7-14(17)8-10-15/h2-3,5-10,18-19H,1,4,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSLOJQJTOQPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)CNC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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